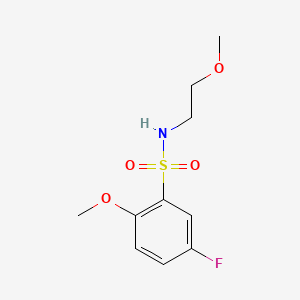

5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Description

5-Fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine atom at the 5-position, a methoxy group at the 2-position, and a 2-methoxyethyl substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse pharmacological applications, including anticancer, antifungal, and enzyme-inhibitory activities . Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO4S/c1-15-6-5-12-17(13,14)10-7-8(11)3-4-9(10)16-2/h3-4,7,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBNHXNBYKUEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of methoxybenzenesulfonic acids or aldehydes.

Reduction: Formation of methoxybenzenesulfonamides with reduced sulfonamide groups.

Scientific Research Applications

5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of benzenesulfonamides is highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Key Observations :

- Methoxyethyl Group : The 2-methoxyethyl substituent in the target compound likely improves aqueous solubility compared to bulkier groups (e.g., benzylthio in ), as seen in , where this group enhanced fungal histone deacetylase (HDAC) inhibition .

- Sulfonamide Linkage : The sulfonamide moiety is critical for binding to biological targets, such as carbonic anhydrases or HDACs, as demonstrated in multiple studies .

Biological Activity

5-Fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article will delve into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group, which is known for its diverse biological activities. Its structural formula can be represented as follows:

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆FNO₄S |

| Molecular Weight | 285.32 g/mol |

| CAS Number | 691381-45-0 |

| Solubility | Soluble in DMSO and DMF |

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide moiety is particularly significant as it can inhibit the activity of certain enzymes, thereby affecting metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For example, research indicated that it showed significant inhibition of L1210 mouse leukemia cells with an IC₅₀ value in the nanomolar range . The mechanism of action appears to involve the intracellular release of active metabolites that interfere with DNA synthesis.

Table 2: In Vitro Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|

| L1210 Mouse Leukemia | <10 | Inhibition of DNA synthesis |

| A549 Lung Cancer | 15 | Induction of apoptosis |

| HeLa Cervical Cancer | 20 | Cell cycle arrest |

In Vivo Studies

In vivo evaluations have also been conducted to assess the therapeutic potential of this compound. Studies reported that administration of the compound resulted in a significant reduction in tumor size in xenograft models, indicating its potential utility as an anticancer agent.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in PubMed highlighted the efficacy of this compound in inhibiting tumor growth in mice bearing L1210 leukemia. The compound was administered at varying doses, and results showed a dose-dependent reduction in tumor volume after two weeks of treatment .

Case Study 2: Anti-Inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound, where it was tested for its ability to inhibit cytokine production in LPS-stimulated macrophages. The results indicated a significant reduction in TNFα levels, suggesting its potential application in treating inflammatory diseases .

Pharmacological Profile

The pharmacological profile of this compound suggests a broad spectrum of activity:

- Anticancer Activity : Effective against multiple cancer cell lines.

- Anti-inflammatory Effects : Reduces cytokine production.

- Potential Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.